VER-50589 is a synthetic, small molecule belonging to the diarylisoxazole resorcinol class of compounds. [, ] It acts as a potent and selective inhibitor of heat shock protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous proteins, including many involved in oncogenesis. [, , , , ] This makes VER-50589 a promising candidate for anticancer drug development. [, , , , , ]
VER-50589 exerts its anticancer effects by binding to the N-terminal ATP-binding site of HSP90, inhibiting its chaperone function. [, , , , ] This inhibition leads to the degradation of HSP90 client proteins, many of which are essential for tumor cell survival and proliferation. [, , , , ] Notably, VER-50589 demonstrates a higher binding affinity for HSP90 compared to its analog VER-49009, attributed to a greater enthalpy of binding. [] This results in a more potent inhibitory effect on HSP90 and, consequently, greater anticancer activity. []
Importantly, unlike some other HSP90 inhibitors like 17-AAG, the cellular potency of VER-50589 is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein expression. [, ] This suggests a reduced susceptibility to resistance mechanisms associated with these proteins.
VER-50589 exhibits potent antiproliferative activity against a diverse panel of human cancer cell lines, with a mean cellular GI50 value significantly lower than its analog VER-49009. [] This enhanced potency is attributed to its higher cellular uptake and stronger binding affinity to HSP90. []
In vivo studies utilizing a human ovarian carcinoma model further confirm the superior efficacy of VER-50589 over VER-49009. [] Additionally, VER-50589 demonstrates significant accumulation in HCT116 human colon cancer xenografts at levels surpassing its cellular GI50 for a prolonged period, leading to substantial tumor growth inhibition. [] These findings highlight the therapeutic potential of VER-50589 as a potent anti-cancer agent.
Research indicates that VER-50589 can circumvent acquired resistance mechanisms observed with other HSP90 inhibitors, specifically the downregulation of NQO1 activity. [, ] This characteristic makes VER-50589 and its analogs promising candidates for overcoming drug resistance in cancer treatment.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5